molecular formula C5H10O3<br>(C2H5O)2CO<br>C5H10O3 B041859 Diethyl carbonate CAS No. 105-58-8

Diethyl carbonate

Cat. No. B041859
Key on ui cas rn: 105-58-8
M. Wt: 118.13 g/mol
InChI Key: OIFBSDVPJOWBCH-UHFFFAOYSA-N
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Patent
US09045707B2

Procedure details

Adding 1,4-pentanediol carbonate and ethanol in a tubular ester exchange reactor; then adding the prepared metal-rare earth oxide composite catalyst, uniformly mixing and performing an ester exchange reaction, then distilling the reaction product to obtain diethyl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to ethanol is 1:10, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and ethanol is 1:100; the ester exchange reaction is performed at a temperature of 180° C. and under an absolute pressure of 2 MPa for 10 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 100%, and yield of diethyl carbonate is 95%.
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[OH:2].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH2:12](O)[CH3:13]>>[C:1](=[O:3])([O:2][CH2:12][CH3:13])[O:4][CH2:5][CH3:6].[C:1](=[O:2])([OH:4])[OH:3].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9] |f:0.1,4.5|

Inputs

Step One
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.C(CCC(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
uniformly mixing
DISTILLATION
Type
DISTILLATION
Details
distilling the reaction product

Outcomes

Product
Name
Type
product
Smiles
C(OCC)(OCC)=O
Name
Type
product
Smiles
C(O)(O)=O.C(CCC(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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